4-Aminovaleric acid

Description

Definition and Significance as a Non-Proteinogenic Amino Acid

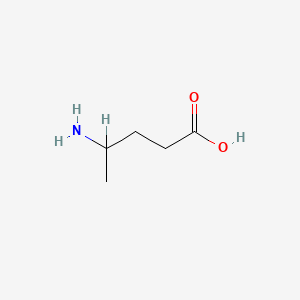

4-Aminovaleric acid, also known as 4-aminopentanoic acid, is an organic compound with the chemical formula C5H11NO2. chemspider.com It is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are encoded by the genetic code and incorporated into proteins during translation. ontosight.aicymitquimica.com These types of amino acids, however, play crucial roles in various biological processes. ontosight.ai They can act as precursors for the synthesis of other important biomolecules and can be components of unique peptides. ontosight.ai

The structure of this compound consists of a five-carbon valeric acid backbone with an amino group attached to the fourth carbon atom. This structure allows it to serve as a versatile building block in organic synthesis for producing various pharmaceuticals and agrochemicals. In the field of biotechnology, it is recognized as a precursor for bio-based plastics and pharmaceuticals.

Stereoisomerism and Enantiomeric Forms in Research Contexts

A key feature of this compound is the presence of a chiral center at the fourth carbon atom, which gives rise to two different stereoisomers, or enantiomers: (R)-4-aminovaleric acid and (S)-4-aminovaleric acid. ncats.io These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities and interactions. ontosight.aivulcanchem.com The specific stereochemistry is a critical factor in their respective applications and research focus. ontosight.ai

| Property | Value |

| Molecular Formula | C5H11NO2 |

| Molar Mass | 117.15 g/mol |

| Chiral Centers | 1 |

| Enantiomers | (R)- and (S)- |

Table 1: General Properties of this compound

(R)-4-Aminovaleric acid, also denoted as (R)-4-aminopentanoic acid, is a significant compound in biochemical and pharmaceutical research. ontosight.ai It is recognized as a high-value γ-amino acid and an important intermediate in the synthesis of novel pharmaceutical agents. nih.gov Specifically, it is a precursor for a Gly-Pro-Glu-OH (GPE) analogue, which is under investigation for potential therapeutic applications in central nervous system injuries and neurodegenerative conditions. nih.govfrontiersin.org

Research has focused on developing efficient methods for the synthesis of enantiomerically pure (R)-4-aminovaleric acid. nih.gov Enzymatic methods are favored for being environmentally friendly and highly enantioselective compared to chemical synthesis, which often results in a mixture of stereoisomers. nih.govfrontiersin.org Engineered enzymes, such as glutamate (B1630785) dehydrogenase, have been successfully used to produce (R)-4-aminovaleric acid with high purity from levulinic acid, a biomass-derived chemical. nih.govfrontiersin.org

| Research Highlight | Finding | Source |

| Pharmaceutical Intermediate | Precursor for a GPE analogue for potential CNS injury treatment. | nih.govfrontiersin.org |

| Synthesis Method | Enzymatic synthesis using engineered glutamate dehydrogenase. | nih.govfrontiersin.org |

| Purity Achieved | >99% enantiomeric excess. | nih.govfrontiersin.org |

Table 2: Research Highlights of (R)-4-Aminovaleric Acid

The (S)-enantiomer, (S)-4-aminovaleric acid, is also a focal point of significant research, particularly in the realm of biocatalysis and as a precursor for various valuable chemicals. frontiersin.org It is considered a key precursor for the synthesis of therapeutic molecules and pyrrolidinone derivatives. frontiersin.org Furthermore, it has been investigated for its potential role as a false GABAergic neurotransmitter. frontiersin.org

The synthesis of optically pure (S)-4-aminovaleric acid has been a subject of intense study, with a focus on sustainable and efficient methods. researchgate.netmdpi.com Asymmetric synthesis using enzymes like ω-transaminase (ω-TA) has been shown to produce (S)-4-aminovaleric acid with high enantiomeric excess from levulinic acid. researchgate.netmdpi.com This biocatalytic approach is part of a broader effort to utilize biomass-derived platform chemicals for the production of high-value chiral compounds. researchgate.net Recent research has also explored dual-enzyme systems to improve the efficiency of converting levulinic acid into (S)-4-aminopentanoic acid.

| Research Highlight | Finding | Source |

| Precursor Role | Synthesis of therapeutic molecules and pyrrolidinone derivatives. | frontiersin.org |

| Neuropharmacology | Investigated as a potential false GABAergic neurotransmitter. | frontiersin.org |

| Synthesis Method | Asymmetric synthesis using ω-transaminase (ω-TA). | researchgate.netmdpi.com |

| Purity Achieved | 99% enantiomeric excess. | mdpi.com |

Table 3: Research Highlights of (S)-4-Aminovaleric Acid

Structure

3D Structure

Propriétés

IUPAC Name |

4-aminopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSTXSZPGHDTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901029 | |

| Record name | (+/-)-4-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13880-74-5, 627-61-2 | |

| Record name | 4-Aminovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-4-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways Research

Endogenous Metabolic Roles in Preclinical and In Vitro Systems

4-Aminovaleric acid, a non-proteinogenic amino acid, participates in various biological processes. ontosight.ai Its roles are primarily understood through its interactions within amino acid metabolism, its influence on energy production, and its function as a precursor for other significant molecules.

This compound is interconnected with the metabolism of other amino acids, particularly through the activity of gut microbiota. In the gastrointestinal tract, certain bacteria produce 4-AVA via the Stickland reaction, a process of amino acid fermentation. This pathway can utilize amino acids such as proline and arginine as precursors. nih.gov Specifically, the reduction of proline can yield 5-aminovalerate, a closely related compound that can be further metabolized. researchgate.net As a non-proteinogenic amino acid, 4-AVA is not incorporated into proteins during the standard translation process, distinguishing it from the 20 common protein-building amino acids. ontosight.aiacs.org

Research indicates that this compound and its derivatives can influence metabolic pathways related to energy production. ontosight.ai For instance, the related trimethylated compound, 5-aminovaleric acid betaine (B1666868) (5-AVAB), has been shown to affect cellular energy metabolism by reducing the β-oxidation of fatty acids. researchgate.netnih.gov In microbial ecosystems, δ-aminovaleric acid, which derives from amino acids like arginine and proline, can serve as an electron source for secondary fermenting bacteria, highlighting its role in metabolic energy exchange within these communities. nih.gov

This compound serves as a valuable precursor molecule in both biological systems and industrial applications. ontosight.ai Due to its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter, 4-AVA is investigated for potential neuromodulatory effects and its ability to interact with GABA receptors. mdpi.com

In biotechnology and pharmaceutical synthesis, the (R)-isomer, (R)-4-aminopentanoic acid, is a key intermediate. It is used in the synthesis of novel pharmaceutical agents for treating central nervous system injuries and neurodegenerative diseases. frontiersin.org Furthermore, 4-AVA is a building block for producing bio-based plastics and lactams, such as δ-valerolactam, which have significant industrial applications.

Microbial Production and Metabolism of this compound and Related Compounds

Microbial systems have been extensively engineered to produce this compound and related chemicals from renewable resources, offering a sustainable alternative to chemical synthesis.

Industrial production of 4-AVA often relies on microbial fermentation. Engineered metabolic pathways in microorganisms like Escherichia coli and Corynebacterium glutamicum are designed to convert simple carbon sources, such as glucose, into 4-AVA. frontiersin.org

Several distinct fermentation pathways have been developed:

Synthesis from Biomass-Derived Precursors: One sustainable route involves the reductive amination of levulinic acid (LA), a platform chemical derived from lignocellulosic biomass. frontiersin.org This pathway uses an engineered dehydrogenase to convert LA directly into (R)-4-aminopentanoic acid. frontiersin.org

Pathways from Amino Acids: Engineered pathways can produce related ω-amino acids, which are precursors to other valuable chemicals. researchgate.net For example, 5-aminovaleric acid can be produced from L-lysine in engineered microbes. researchgate.net

Platform Pathway for Lactams: A novel metabolic pathway has been constructed in E. coli to produce various lactams. This pathway uses ω-amino acids as precursors, which are first activated by a CoA transferase, followed by spontaneous cyclization to form the corresponding lactam, such as valerolactam from 5-aminovaleric acid. researchgate.net

The efficiency of microbial production hinges on the use of specific, often genetically modified, microbial strains and the enzymes they contain. Escherichia coli and Corynebacterium glutamicum are the most commonly used chassis organisms for producing 4-AVA and related compounds due to their well-understood genetics and metabolism. frontiersin.orgportlandpress.com

Key enzymes and strains involved in these biosynthetic pathways are detailed in the table below.

Table 1: Microbial Strains and Enzymes in the Production of this compound and Related Compounds

| Microbial Strain | Key Enzyme(s) | Precursor(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Escherichia coli (Engineered) | Glutamate (B1630785) Dehydrogenase (EcGDH) | Levulinic Acid | (R)-4-Aminopentanoic Acid | frontiersin.org |

| Corynebacterium glutamicum (Engineered) | L-lysine monooxygenase (DavB), 5-aminovaleramide amidohydrolase (DavA) | Glucose, Rice Straw Hydrolysate | 5-Aminovaleric Acid | frontiersin.org |

| Escherichia coli (Engineered) | Clostridium propionicum β-alanine CoA transferase (Act) | 5-Aminovaleric Acid | Valerolactam | researchgate.netportlandpress.com |

| Pseudomonas putida | L-lysine monooxygenase (DavB), 5-aminovaleramide amidohydrolase (DavA) | L-lysine | 5-Aminovaleric Acid | frontiersin.org |

| Petrotoga mobilis | Amine Dehydrogenase (PmAmDH) | Levulinic Acid | (S)-4-aminopentanoic acid | frontiersin.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-AVA |

| 5-Aminovaleric acid | 5-AVA |

| (R)-4-Aminopentanoic acid | |

| (S)-4-Aminopentanoic acid | |

| 5-Aminovaleric acid betaine | 5-AVAB |

| γ-aminobutyric acid | GABA |

| δ-valerolactam | |

| Levulinic acid | LA |

| L-lysine | |

| Proline | |

| Arginine |

Gut Microbiota-Derived Metabolite Studies

This compound, also known as 5-aminovaleric acid (5-AVA), is recognized as a significant metabolite derived from the metabolic activities of the gut microbiota. Research has demonstrated that gut bacteria synthesize this compound through various metabolic pathways, influencing host physiology. One of the primary production routes is the Stickland reaction, a process in which specific gut bacteria ferment amino acids. In this reaction, amino acids like proline and arginine can be converted into this compound.

The importance of the gut microbiome in producing aminovaleric acid derivatives has been further substantiated by studies comparing conventional and germ-free mice. For instance, 5-aminovaleric acid betaine (5-AVAB), a trimethylated derivative, is strongly associated with the gut microbiota. researchgate.net Studies have shown that the absence of gut flora significantly reduces the levels of 5-AVAB, highlighting the microbial contribution to its synthesis. researchgate.net Specific bacteria known to produce related metabolites include Salmonella typhimurium, Bifidobacterium longum, and various lactobacilli, which produce δ-valerobetaine, another name for 5-AVAB. caymanchem.com

Alterations in the gut microbial production of this compound have been linked to various health conditions. In studies related to myasthenia gravis, fecal metabolomics revealed that 5-aminovaleric acid was an enriched metabolite in patients with the generalized form of the disease compared to healthy individuals, suggesting a link between gut microbiota alterations and the disease's metabolic signature. frontiersin.org Furthermore, research in animal models of autism spectrum disorder (ASD) has shown that specific amino acid metabolites produced by bacterial fermentation, including 5-aminovaleric acid, can have neuromodulatory effects. When ASD model mice were administered these metabolites, they showed significant improvements in behavioral abnormalities, such as repetitive behaviors and impaired social communication. e-cep.org

Table 1: Research Findings on Gut Microbiota-Derived this compound

| Research Focus | Key Findings | Associated Bacterial Genera/Pathways | Citations |

|---|---|---|---|

| Metabolic Production | 4-AVA is produced by gut bacteria via the Stickland reaction from proline and arginine. | Specific bacterial enzymes in gut microbiota. | |

| Derivative Production | Gut microbiota, including S. typhimurium, B. longum, and lactobacilli, produce δ-valerobetaine (5-AVAB). | Not specified | caymanchem.com |

| Myasthenia Gravis | Fecal levels of 5-aminovaleric acid were enriched in patients with generalized myasthenia gravis. | Not specified | frontiersin.org |

| Autism Spectrum Disorder | Administration of 5-aminovaleric acid improved behavioral abnormalities in ASD mouse models. | Bacterial fermentation | e-cep.org |

| Germ-Free Mouse Studies | The absence of gut microbiota leads to reduced levels of 5-aminovaleric acid betaine (5-AVAB). | Not specified | researchgate.net |

Enzymatic Biotransformations and Pathways

The synthesis and degradation of this compound are mediated by a variety of specific enzymatic reactions and defined metabolic pathways. In biotechnology, significant research has focused on the enzymatic synthesis of this compound from renewable resources, particularly the biomass-derived platform chemical levulinic acid. frontiersin.org These biocatalytic methods are considered environmentally friendly and highly selective alternatives to chemical synthesis. frontiersin.org

One notable approach involves the reductive amination of levulinic acid. Researchers have successfully engineered glutamate dehydrogenase from Escherichia coli (EcGDH) to catalyze the synthesis of (R)-4-aminopentanoic acid. frontiersin.org Through targeted mutagenesis, the enzyme's substrate specificity was altered, resulting in a mutant (EcGDHK116Q/N348M) with significantly enhanced catalytic efficiency for levulinic acid. frontiersin.org This engineered enzyme, when coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, can achieve a high conversion rate of levulinic acid to (R)-4-aminopentanoic acid with excellent stereoselectivity. frontiersin.org

Another strategy employs transaminases (TAs) in a coupled-enzyme cascade to produce (S)-4-aminopentanoic acid from levulinic acid. frontiersin.org This system uses one transaminase to convert levulinic acid to the desired product while a second transaminase recycles the amino donor. frontiersin.org Amine dehydrogenases (AmDH) have also been identified and engineered for this conversion. A wild-type AmDH from Petrotoga mobilis, for example, was found to catalyze the reductive amination of levulinic acid to (S)-4-aminopentanoic acid. frontiersin.org

Beyond synthesis from levulinic acid, artificial pathways have been constructed in microorganisms like E. coli to produce 5-aminovalerate from L-lysine. nih.gov This pathway involves three key enzymes: a lysine (B10760008) monooxygenase (RaiP), a 2-keto-6-aminocaproate decarboxylase (KivD), and an aldehyde dehydrogenase (PadA). nih.gov

In nature, this compound is an intermediate in the metabolic pathways of certain anaerobic bacteria. Clostridium aminovalericum, for instance, degrades 5-aminovalerate to valerate, acetate, and propionate. nih.gov This degradation pathway involves a series of enzymatic steps with intermediates such as glutaric semialdehyde, 5-hydroxyvalerate, and various acyl-CoA esters. nih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also lists 5-aminopentanoate as an intermediate in lysine degradation and arginine and proline metabolism. kegg.jp

Table 2: Key Enzymes in this compound Biotransformation

| Enzyme/System | Substrate(s) | Product | Organism/Source | Citations |

|---|---|---|---|---|

| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) | Levulinic acid, Ammonia (B1221849), NADPH | (R)-4-Aminopentanoic acid | Escherichia coli (engineered) | frontiersin.org |

| Transaminase (TA) Cascade | Levulinic acid, Amino donor (e.g., (S)-α-MBA) | (S)-4-Aminopentanoic acid | Not specified | frontiersin.org |

| Amine Dehydrogenase (PmAmDH) | Levulinic acid, Ammonia | (S)-4-Aminopentanoic acid | Petrotoga mobilis | frontiersin.org |

| Artificial Pathway (RaiP, KivD, PadA) | L-Lysine | 5-Aminovalerate | Escherichia coli (engineered) | nih.gov |

| ***Clostridium aminovalericum* Degradation Pathway** | 5-Aminovalerate | Valerate, Acetate, Propionate | Clostridium aminovalericum | nih.gov |

Chemical Synthesis and Production Methodologies

Synthetic Routes for 4-Aminovaleric Acid

The synthesis of this compound can be achieved through several chemical and biocatalytic pathways, each offering distinct advantages in terms of precursor availability, reaction efficiency, and product stereochemistry.

Reduction of 4-Nitrovaleric Acid

A traditional chemical synthesis route involves the reduction of 4-nitrovaleric acid. This method typically employs hydrogen gas in the presence of a palladium catalyst to convert the nitro group (-NO₂) to an amino group (-NH₂), yielding this compound . While effective, this method often results in a racemic mixture of enantiomers and requires careful handling of hydrogen gas and metal catalysts.

Reaction of 4-Chlorovaleric Acid with Ammonia (B1221849) Followed by Hydrolysis

Another established chemical synthesis pathway utilizes 4-chlorovaleric acid as a starting material. This process involves the nucleophilic substitution of the chlorine atom by ammonia, followed by a hydrolysis step to generate the amino acid. This method, similar to the synthesis of other amino acids from haloalkanoic acids, typically produces a racemic product and may involve intermediate steps to manage reactivity and selectivity . Analogous reactions for related compounds, such as aminoacetic acid from chloroacetic acid and ammonia, highlight the general principle of using haloalkanoic acids and ammonia under controlled conditions google.com.

Biocatalytic Approaches from Biomass-Derived Precursors

Biocatalytic methods have emerged as a sustainable and highly selective alternative for producing this compound, particularly from biomass-derived precursors like levulinic acid (LA). Levulinic acid is a key platform chemical readily obtainable from lignocellulosic biomass, making it an attractive starting material for green chemistry initiatives mdpi.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. These biocatalytic routes primarily rely on enzymatic transformations, offering precise control over stereochemistry and operating under mild reaction conditions.

The reductive amination of levulinic acid is a prominent biocatalytic strategy for synthesizing this compound and its enantiomers. This process typically involves enzymes that catalyze the addition of an amino group to the keto group of levulinic acid, using ammonia or other amine donors, along with a reducing cofactor.

Engineered Glutamate (B1630785) Dehydrogenase (EcGDH): Specific engineered variants of glutamate dehydrogenase from Escherichia coli (EcGDH), such as EcGDHK116Q/N348M, have demonstrated remarkable efficacy in converting levulinic acid into (R)-4-aminopentanoic acid. These engineered enzymes, often coupled with formate (B1220265) dehydrogenase (FDH) for cofactor regeneration (e.g., NADPH), can achieve high conversions (>97%) and exceptional enantiomeric excess (>99% ee) under mild conditions (e.g., pH 8, 30-40°C) mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.com.

Engineered Amine Dehydrogenases (AmDH): Wild-type and engineered amine dehydrogenases, such as those derived from Petrotoga mobilis (PmAmDH), have also been employed for the reductive amination of levulinic acid. Engineered PmAmDH variants have shown high activity and selectivity, enabling the synthesis of (S)-4-aminopentanoic acid with high conversion rates (up to 97%) and enantiomeric excess (>99% ee) researchgate.netacs.org.

Transaminases (TAs): Transaminases, such as HBV-ω-TA, are utilized in a coupled-enzyme system for the synthesis of (S)-4-aminovaleric acid from levulinic acid. These systems often employ an amino donor like (S)-1-methylbenzylamine [(S)-α-MBA] and can achieve high yields (e.g., 66% to 62% isolated yield) and enantiomeric purity (99% ee) mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net.

The development of engineered enzyme systems is central to the efficient and enantioselective production of this compound from levulinic acid. These systems leverage the specificity and catalytic power of enzymes, often modified through directed evolution or site-directed mutagenesis to enhance their activity, substrate scope, and stereoselectivity towards levulinic acid.

Glutamate Dehydrogenase (GDH) Engineering: Structure-guided engineering of GDH has focused on modifying key residues within the active site to accommodate levulinic acid and catalyze its reductive amination. The engineered EcGDHK116Q/N348M is a prime example, demonstrating high catalytic efficiency and specificity for producing (R)-4-aminopentanoic acid with excellent enantiopurity frontiersin.orgnih.govresearchgate.netmdpi.com.

Amine Dehydrogenase (AmDH) Engineering: Similarly, amine dehydrogenases have been engineered to improve their performance in converting levulinic acid to chiral 4-aminopentanoic acid. Directed evolution strategies have yielded variants with significantly increased activity and yield for the synthesis of (S)-4-aminopentanoic acid researchgate.netacs.org.

Asymmetric Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound is of significant interest due to the distinct biological activities and applications of chiral molecules. Biocatalytic methods, particularly those employing engineered enzymes, are paramount for achieving high enantioselectivity.

The reductive amination of levulinic acid using tailored enzyme systems has been highly successful in producing enantiomerically pure forms of this compound. For instance, engineered glutamate dehydrogenases have been developed to specifically produce the (R)-enantiomer, (R)-4-aminopentanoic acid, with enantiomeric excess values exceeding 99% mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.com. Concurrently, engineered amine dehydrogenases and transaminases have been optimized to synthesize the (S)-enantiomer, (S)-4-aminopentanoic acid, also with very high enantiomeric purity (e.g., 99% ee) mdpi.comfrontiersin.orgnih.govresearchgate.netacs.orgresearchgate.net. These biocatalytic strategies offer a sustainable and efficient route to chiral this compound derivatives, often utilizing ammonia as a direct amino donor, thereby minimizing by-products and enhancing atom economy. While chemical methods can produce racemic mixtures, biocatalysis provides the precision required for enantioselective synthesis.

Data Tables

The following tables summarize key aspects of the synthesis and production methodologies for this compound.

Table 1: Chemical Synthesis Routes for this compound

| Synthesis Method | Precursor | Key Reagents/Catalysts | Product Form (Typical) | Typical Yield | Typical Enantiomeric Excess (ee) | Citation(s) |

| Reduction of 4-Nitrovaleric Acid | 4-Nitrovaleric Acid | H₂, Palladium catalyst | Racemic | Not specified | Not specified | |

| Reaction of 4-Chlorovaleric Acid with Ammonia followed by Hydrolysis | 4-Chlorovaleric Acid | Ammonia (NH₃) | Racemic | Not specified | Not specified |

Table 2: Biocatalytic Synthesis of this compound from Levulinic Acid (LA)

| Enzyme System | Target Enantiomer | Precursor | Amino Donor | Cofactor Regeneration | Typical Yield/Conversion | Typical Enantiomeric Excess (ee) | Conditions (Example) | Citation(s) |

| Engineered E. coli Glutamate Dehydrogenase (EcGDHK116Q/N348M) | (R)-4-aminopentanoic acid | LA | Ammonia | BsFDH | >97% conversion | >99% | pH 8, 30-40°C | mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.com |

| Engineered Amine Dehydrogenase (e.g., TtherAmDH) | (S)-4-aminovaleric acid | LA | Ammonium (B1175870) formate | Not specified | 80% isolated yield | 99% | Mild, 40°C, neutral pH | mdpi.com |

| Wild-type Amine Dehydrogenase (PmAmDH) | (S)-4-aminopentanoic acid | LA | Ammonia | Not specified | 88% conversion | Not specified | Not specified | researchgate.net |

| Engineered Amine Dehydrogenase (PmAmDH, Cai et al., 2020) | (S)-4-aminopentanoic acid | LA | Ammonia | Not specified | 97% conversion | >99% | Not specified | researchgate.netacs.org |

| Transaminases (TAs) (e.g., HBV-ω-TA) | (S)-4-aminovaleric acid | LA | (S)-α-MBA | Not specified | 66% yield | 99% | Not specified | mdpi.comresearchgate.net |

| Coupled Transaminases (TAs) System | (S)-4-aminovaleric acid | LA | (S)-α-MBA, IPA | Not specified | 62% isolated yield | Not specified | pH 8.0, 37°C | frontiersin.orgnih.govresearchgate.net |

Table 3: General Properties of this compound

| Property | Value | Source/Note |

| Molecular Formula | C₅H₁₁NO₂ | chemspider.com |

| Average Mass | 117.148 Da | chemspider.com |

| Monoisotopic Mass | 117.078979 Da | chemspider.com |

| CAS Number (Racemic) | 13880-74-5 | chemspider.com |

| CAS Number ((S)-enantiomer) | 1558-59-4 | chemspider.comnih.gov |

| Structure | 5-carbon chain, amino group at C4 | |

| Key Applications | Building block for pharmaceuticals, nylon precursors |

Compound List:

this compound (4-AVA)

4-Aminopentanoic acid

4-Nitrovaleric acid

4-Chlorovaleric acid

Levulinic acid (LA)

(R)-4-aminopentanoic acid

(S)-4-aminopentanoic acid

(S)-4-aminovaleric acid

(R)-4-aminovaleric acid

Glutamate Dehydrogenase (GDH)

Amine Dehydrogenase (AmDH)

Transaminases (TAs)

Formate Dehydrogenase (FDH)

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of newly formed chiral centers in a molecule. For derivatives of this compound, asymmetric catalytic hydrogenation in biphasic systems has emerged as a significant methodology. This approach utilizes chiral homogeneous catalysts to achieve high levels of diastereoselectivity.

One notable method involves the use of a Ru–Mandyphos catalyst in a biphasic system composed of an ionic liquid, such as [EMIM][NTf₂], and aqueous sodium hydroxide (B78521) (NaOH) thieme-connect.comthieme-connect.com. In this system, aqueous NaOH serves as both the substrate and product phase, facilitating facile product isolation and catalyst recycling. The reaction typically employs a precursor like (2E,4R)-5-(1,1′-Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpent-2-enoic acid ((R)-1-CO₂H) as the substrate. Through asymmetric hydrogenation, this method has demonstrated the capacity to produce a pharmaceutically relevant 4-aminopentanoic acid derivative with high diastereoselectivity, achieving up to 96% diastereomeric ratio (dr) thieme-connect.comthieme-connect.com. The catalyst system has shown remarkable efficiency, reaching up to 3200 turnovers in repetitive batch procedures, underscoring its potential for industrial-scale synthesis thieme-connect.comthieme-connect.com.

Table 1: Diastereoselective Synthesis via Asymmetric Catalytic Hydrogenation

| Catalyst System | Substrate | Biphasic System | Key Conditions | Turnover Number (TON) | Diastereoselectivity (dr or %) | Product Type |

| Ru–Mandyphos | (R)-1-CO₂H | [EMIM][NTf₂]/NaOHaq | Aqueous NaOH as substrate/product phase | Up to 3200 | 87–96% | 4-aminopentanoic acid derivative |

Enantioselective Catalysis (e.g., ω-Transaminases)

Enantioselective catalysis, particularly employing enzymes like ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs), offers highly efficient and stereoselective routes for the synthesis of chiral this compound, often starting from readily available precursors such as levulinic acid (LA) mdpi.comfrontiersin.orgnih.govnih.gov. These biocatalytic methods are recognized for their mild reaction conditions and exceptional enantioselectivity.

ω-Transaminases are pyridoxal-5′-phosphate (PLP)-dependent enzymes capable of transferring amino groups from an amino donor to a keto acceptor, thereby producing chiral amines and amino acids with high enantiomeric excess (ee) researchgate.netgoogle.comgoogle.com. For the synthesis of this compound, ω-TAs have been employed to convert levulinic acid into either the (R)- or (S)-enantiomer, depending on the specific enzyme variant used mdpi.comnih.gov. For instance, the HBV-ω-TA enzyme has been utilized to synthesize (S)-4-aminovaleric acid with a yield of 66% and an impressive 99% ee, using (S)-1-methylbenzylamine as an amino donor mdpi.com. Coupled-enzyme cascade systems employing engineered transaminases have also been developed for the efficient synthesis of (S)-4-aminovaleric acid from levulinic acid, achieving complete conversion when immobilized as hybrid nanoflowers nih.gov.

Amine dehydrogenases and engineered glutamate dehydrogenases (GDHs) also play a crucial role. For example, TtherAmDH, an engineered amine dehydrogenase, has been used for the synthesis of (R)-4-aminovaleric acid with 99% ee under mild conditions mdpi.com. Similarly, engineered EcGDH variants have demonstrated the ability to convert levulinic acid to (R)-4-aminovaleric acid with over 97% conversion and greater than 99% ee, utilizing ammonia as a cost-effective amino donor frontiersin.orgnih.gov. These enzymatic approaches highlight the power of biocatalysis in achieving high stereopurity for valuable amino acid derivatives.

Table 2: Enantioselective Synthesis via Biocatalysis

| Enzyme Type | Specific Enzyme/Variant | Starting Material | Amino Donor | Key Conditions | Yield | Enantiomeric Excess (ee) | Product |

| ω-Transaminase (ω-TA) | HBV-ω-TA | (Implied from levulinic acid context) | (S)-1-methylbenzylamine | 40 °C, neutral pH | 66% | 99% | (S)-4-aminovaleric acid |

| ω-Transaminase (ω-TA) | Engineered TAs (e.g., from Vibrio fluvialis, Chromobacterium violaceum) | Levulinic acid (LA) | (S)-α-Methylbenzylamine [(S)-α-MBA] | 37°C, pH 8.0 | Up to 80% (cascade); Complete (HNF) | >99% | (S)-4-aminovaleric acid |

| Amine Dehydrogenase (AmDH) | TtherAmDH | Levulinic acid (LA) | Ammonium formate | 40 °C, neutral pH | High conversion | 99% ee | (R)-4-aminovaleric acid |

| Glutamate Dehydrogenase (GDH) | Engineered EcGDH (K116Q/N348M) | Levulinic acid (LA) | Ammonia | 11 h | >97% | >99% ee | (R)-4-aminovaleric acid |

Compound List:

this compound

4-aminopentanoic acid

Levulinic acid (LA)

(R)-4-aminovaleric acid

(S)-4-aminovaleric acid

(2E,4R)-5-(1,1′-Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpent-2-enoic acid ((R)-1-CO₂H)

(2R,4S)-5-(Biphenyl-4-yl)-2-methylpentanoic Acid

Ru–Mandyphos catalyst

[EMIM][NTf₂]

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

(S)-1-methylbenzylamine ((S)-α-MBA)

Ammonium formate

Ammonia

TtherAmDH

HBV-ω-TA

EcGDH

(S)-α-Methylbenzylamine

Derivatization and Analog Development in Research

Synthesis and Characterization of Lactam Derivatives

The intramolecular cyclization of 4-aminovaleric acid or its esters results in the formation of a five-membered ring lactam known as 4-methyl-2-pyrrolidinone. This heterocyclic compound is a structural isomer of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP), where the methyl group is attached to the nitrogen atom instead of the carbon backbone nih.govwikipedia.org. The synthesis of substituted 4-methyl-2-pyrrolidones has been investigated as a route to novel heterocyclic structures.

One synthetic approach involves the use of methyl-4-alkylamino-3-methylbutyrates as precursors. These butyrate (B1204436) derivatives can be cyclized via vacuum distillation to yield 1-alkyl-4-methyl-2-pyrrolidones unl.edu. For instance, the hydrolysis of methyl-4-benzylamino-3-methylbutyrate directly produces 1-benzyl-4-methyl-pyrrolidone unl.edu. The characterization of these lactam derivatives involves spectroscopic methods to confirm their structure and stereochemistry unl.edu. The chiral center at the fourth carbon of this compound leads to the existence of (R) and (S) enantiomers of 4-methyl-2-pyrrolidinone, which are cataloged with distinct chemical identifiers guidechem.com.

Hydroxylated and Substituted Derivatives Research

The introduction of hydroxyl groups onto the carbon backbone of this compound creates derivatives with altered polarity and potential for new biological activities. Research in this area has led to the development of synthetic methods for producing these hydroxylated analogs. For example, a process for preparing 5-amino-4-hydroxyvaleric acid derivatives has been patented google.com. These compounds are notable because they contain a hydroxyethylene group in place of a central amide function, making them dipeptide isosteres google.com. Such analogs can be incorporated into polypeptides to modify their properties while potentially retaining similar physiological activities as the parent peptide google.com.

The synthesis of γ-hydroxy-α-amino acids, a class that includes hydroxylated valeric acid derivatives, can also be achieved through biocatalytic routes. Enzymatic tandem aldol (B89426) addition and transamination reactions provide a stereoselective method for producing chiral 4-hydroxy-2-oxo acids, which can then be aminated to form the desired hydroxy amino acid derivatives nih.gov. Furthermore, sustainable and highly enantioselective enzymatic methods have been developed to produce the parent chiral compound, (R)-4-aminopentanoic acid, from levulinic acid, a biomass-derived platform chemical frontiersin.org. This highlights the interest in creating chiral building blocks for further derivatization frontiersin.org.

Development of Peptide and Peptidomimetic Conjugates

In peptide chemistry, γ-amino acids like this compound are valuable building blocks for the synthesis of peptidomimetics frontiersin.org. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation in the body frontiersin.org. The incorporation of a γ-amino acid scaffold can increase the in vivo stability and structural diversity of peptide molecules frontiersin.org.

The synthesis of peptides and their analogs is typically performed using solid-phase peptide synthesis (SPPS) nih.govwikipedia.orgthermofisher.com. In this process, amino acids are sequentially coupled to a growing chain that is anchored to a solid resin support nih.govthermofisher.com. To incorporate this compound into a peptide chain, its N-terminus is protected with a temporary protecting group, such as Fmoc or Boc, while its carboxyl group is activated for coupling with the free amino group of the resin-bound peptide wikipedia.orgpeptide.com. This cycle of deprotection and coupling is repeated until the desired sequence is assembled thermofisher.com. The use of (R)-4-aminopentanoic acid, in particular, is noted as an important intermediate for synthesizing molecules with potential therapeutic applications frontiersin.org.

Betaine (B1666868) Forms and Related Trimethylated Compounds

Betaines are neutral compounds that possess a positively charged cationic functional group, such as a quaternary ammonium (B1175870) group, and a negatively charged group, such as a carboxylate. The betaine of this compound is 4-(trimethylammonio)pentanoate. This compound is a known, unnatural isomer of 5-aminovaleric acid betaine (5-AVAB), also known as δ-valerobetaine, a metabolite associated with whole grain consumption and gut microbiota activity hmdb.canih.gov.

While 5-AVAB is a subject of significant metabolic research, this compound betaine is primarily documented in chemical databases. The proper identification of these isomers is crucial in metabolomic studies to distinguish between the naturally occurring 5-AVAB and its synthetic 4-AVA counterpart hmdb.ca. Both isomers share the same molecular formula and weight but differ in the position of the trimethylated ammonium group on the valeric acid chain nih.gov.

| Property | This compound Betaine | 5-Aminovaleric Acid Betaine |

|---|---|---|

| Synonym | 4-(Trimethylammonio)pentanoate | delta-Valerobetaine, 5-AVAB |

| IUPAC Name | 4-(trimethylazaniumyl)pentanoate | 5-(trimethylazaniumyl)pentanoate nih.gov |

| Molecular Formula | C8H17NO2 | C8H17NO2 nih.gov |

| Molecular Weight | 159.23 g/mol | 159.23 g/mol nih.gov |

| Description | A methyl-branched fatty acid. | A straight-chain fatty acid nih.gov. A gut microbial metabolite hmdb.ca. |

Preclinical Biological and Biochemical Research

Animal Model Studies of Biological Function

Cardiovascular Health Research

Preclinical studies have begun to elucidate the potential impact of 4-aminovaleric acid and related compounds on cardiovascular health. In a rat model of stroke, researchers identified a specific metabolic signature in the heart tissue following brain injury, which included 5-aminovaleric acid among seven other metabolites mdpi.com. This finding suggests that 5-AVA may be implicated in the metabolic alterations occurring in the heart as a consequence of systemic insults like stroke, potentially reflecting changes in the gut-heart axis mdpi.com. The observed metabolic signature, involving 5-AVA, has been interpreted as indicative of increased collagen turnover, altered arginase activity leading to reduced nitric oxide (NO) production, and modifications in the metabolism of amino acids such as serine, asparagine, and lysine (B10760008) mdpi.com.

Furthermore, related compounds such as N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a metabolite produced by gut microbiota from trimethyllysine, have been linked to detrimental cardiovascular effects. TMAVA has been shown to reduce fatty acid oxidation and accelerate cardiac hypertrophy. Elevated levels of TMAVA have been associated with an increased risk of cardiac mortality and transplantation in cohorts of patients with heart failure researchgate.netfrontiersin.org. The proposed mechanism for TMAVA's adverse effects involves the inhibition of carnitine synthesis and subsequent fatty acid oxidation, processes critical for cardiac energy metabolism researchgate.net. These findings highlight a potential, albeit indirect, link between gut-derived metabolites, including those structurally related to this compound, and cardiovascular dysfunction.

Polyamine Metabolism Modulation

The structural framework of this compound is relevant to the study of polyamine metabolism. Compounds such as DL-alpha-hydrazino-delta-aminovaleric acid have been identified as inhibitors of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of putrescine, the first and simplest polyamine nih.govgla.ac.ukgoogle.com. Polyamines, including putrescine, spermidine, and spermine (B22157), are essential aliphatic amines that play critical roles in cellular processes such as protein synthesis, DNA replication, and cell growth nih.govingentaconnect.com.

The modulation of polyamine metabolism is a significant area of research for therapeutic intervention in various diseases, including cancer nih.gov. Enzymes within the polyamine pathway, such as ODC and spermine oxidase (SMO), are targets for drug development due to their roles in cell proliferation and their involvement in producing reactive oxygen species (ROS) nih.govingentaconnect.com. Research into charge-deficient polyamine analogs aims to modulate these metabolic pathways ingentaconnect.com. Additionally, polyamines themselves can influence cellular signaling; for instance, spermine has been shown to modulate nitric oxide (NO) production and COX-2 gene expression in response to mechanical stimuli in mesenchymal stem cells, indicating a role in cellular responses researchgate.net. While direct studies on this compound's role as a polyamine modulator are less prevalent in the reviewed literature, its structural relationship to compounds that inhibit key enzymes in this pathway underscores its potential relevance in this field.

Role in Gut Microbiota-Host Interactions (e.g., Colorectal Cancer Models)

This compound (as 5-AVA) has emerged as a significant player in the context of gut microbiota-host interactions, particularly in the development of colorectal cancer (CRC). Studies have demonstrated that 5-AVA, produced by the gut bacterium Fusobacterium mortiferum, can promote the development of CRC in obese individuals nih.govresearchgate.net. This pro-tumorigenic effect is mediated through specific molecular mechanisms. 5-AVA has been shown to inhibit the expression of the tumor suppressor DKK2, which in turn leads to enhanced proliferation of CRC cells nih.govresearchgate.net.

Further investigation revealed that this inhibition of DKK2 by 5-AVA results in the activation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer, thereby promoting tumor growth nih.govresearchgate.net. Mechanistically, 5-AVA interacts with the demethylase KDM6B, influencing the demethylation process of DKK2 and consequently activating the Wnt/β-catenin pathway nih.govresearchgate.net. These findings were validated in CRC mouse models and in vitro experiments, where co-culture of Fusobacterium mortiferum or 5-AVA with CRC cell lines, such as HCT116 and DLD1, significantly promoted cell proliferation and colony formation nih.govresearchgate.net.

The association between gut microbiota dysbiosis and CRC development is well-established, with various microbiota-derived metabolites implicated in this process tandfonline.commdpi.com. While the direct correlation of 5-AVA with specific CRC stages requires further elucidation, its role as a metabolite produced by a bacterium enriched in obese adenoma patients highlights its potential contribution to the complex interplay between the gut microbiome, host metabolism, and cancer pathogenesis nih.govmdpi.com. Moreover, 5-AVA has been observed to be negatively correlated with certain gut bacteria in other cancer models, such as osteosarcoma, suggesting a broader role for this metabolite in cancer-related gut microbiota-host interactions aging-us.com.

In Vitro Effects of 5-Aminovaleric Acid on Colorectal Cancer Cell Lines

| Cell Line | Treatment | Effect on Proliferation (p-value) | Effect on Colony Formation (p-value) |

| HCT116 | 5-AVA | Promoted (p<0.0001) | Promoted (p<0.001) |

| DLD1 | 5-AVA | Promoted (p<0.0001) | Promoted (p<0.001) |

| HCT116 | Control | Baseline | Baseline |

| DLD1 | Control | Baseline | Baseline |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are vital for isolating and quantifying 4-Aminovaleric acid within complex biological environments. These techniques exploit differences in the chemical and physical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a well-established technique for determining the concentration of this compound in biological samples. Due to the compound's potentially weak UV absorbance, derivatization is often a prerequisite to enhance sensitivity. Reagents such as dansyl chloride or o-phthalaldehyde (B127526) are commonly used to form UV-detectable derivatives. Reversed-phase HPLC, typically utilizing C18 columns, is frequently employed, with detection often set in the 210–220 nm range. This approach allows for quantitative analysis by comparing the peak area of the derivatized analyte to that of a calibration standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), provides enhanced sensitivity and specificity for the quantification of this compound, especially in samples where it is present at low concentrations. This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. LC-MS/MS can often analyze underivatized amino acids, simplifying sample preparation. Hydrophilic interaction liquid chromatography (HILIC) is another chromatographic mode that has been explored for the analysis of polar compounds like amino acids, offering alternative separation mechanisms. The use of stable-isotope-labeled internal standards is critical in LC-MS/MS to correct for matrix effects and analytical variability, ensuring accurate quantification.

Spectroscopic and Diffraction Methods for Structural Elucidation

Spectroscopic and diffraction techniques are indispensable for confirming the molecular structure and identity of this compound. These methods probe the molecule's interaction with energy or its arrangement in a solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. The chemical shifts, coupling patterns, and integration of signals in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the unambiguous assignment of the compound's structure. Studies have reported ¹H NMR data for this compound, detailing specific chemical shifts for its protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. For this compound, characteristic absorption bands corresponding to the amine group (N-H stretching) and the carboxylic acid group (C=O stretching) are typically observed. Peaks around 1710 cm⁻¹ are indicative of the carbonyl stretch of the carboxylic acid, while N-H stretching vibrations usually appear in the 3300-3500 cm⁻¹ region.

X-ray Diffraction (XRD): X-ray diffraction is a method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While direct XRD studies on isolated this compound are less frequently cited, this technique is crucial for characterizing the solid-state structure of related compounds and peptides incorporating amino acid residues, revealing information about molecular conformation and intermolecular interactions.

Data Tables

| Technique | Detection/Analysis Method | Key Parameters/Observations | Reference |

| HPLC-UV | UV Detection | Wavelengths: 210–220 nm; Derivatization often required (e.g., dansyl chloride, OPA); Reversed-phase C18 columns. | |

| LC-MS/MS | Mass Spectrometry (MS/MS) | High sensitivity and specificity; Often avoids derivatization; Utilizes stable-isotope-labeled internal standards; HILIC or RP-HPLC. | |

| ¹H NMR | Proton Nuclear Magnetic Resonance | Provides detailed information on proton environments; Characteristic peaks observed for this compound. | |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance | Elucidates carbon backbone structure; Used for structural characterization. | |

| FT-IR | Fourier-Transform Infrared Spectroscopy | Identifies functional groups (e.g., -NH₂, -COOH); Characteristic peaks for carbonyl and N-H stretching. | |

| X-ray Diffraction (XRD) | Crystal Structure Analysis | Determines atomic arrangement in crystalline solids; Provides insights into molecular conformation. |

Compound Name Table

| Common Name | Chemical Formula | CAS Number | Synonyms/Related Terms |

| This compound | C₅H₁₁NO₂ | 13880-74-5 | 4-aminopentanoic acid, delta-aminovaleric acid |

| 5-Aminovaleric acid | C₅H₁₁NO₂ | 627-95-2 | delta-aminovaleric acid, 5-aminopentanoic acid |

Note: The terms "this compound" and "5-Aminovaleric acid" refer to the same chemical structure, often distinguished by context or salt form in literature.

Computational Chemistry and Modeling Studies

Molecular Docking Investigations of Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-aminovaleric acid, and a protein target.

A notable investigation focused on the enzymatic synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH). nih.govresearchgate.net In this study, molecular docking was employed to elucidate the catalytic activity of engineered enzyme mutants and to explain the specific stereoconfiguration of the resulting product. nih.govresearchgate.net

The research aimed to alter the substrate specificity of EcGDH, which naturally acts on glutamate, to accept levulinic acid and convert it into (R)-4-aminopentanoic acid. nih.gov Through crystal structure analysis and targeted mutagenesis, key amino acid residues in the enzyme's active site, specifically K116 and N348, were identified as crucial for substrate specificity. nih.gov

Molecular docking simulations were performed to understand how mutations at these sites would accommodate the new substrate and favor the production of the (R)-enantiomer. The docking results, combined with the known catalytic mechanism of glutamate dehydrogenase, helped to rationalize why the engineered enzyme, EcGDHK116Q/N348M, produced (R)-4-aminopentanoic acid, which is a different stereoisomer than the (S)-enantiomer produced by some natural amine dehydrogenases. nih.gov

Interactive Data Table: Key Findings from Molecular Docking of 4-Aminopentanoic Acid Pathway

| Target Enzyme | Ligand(s) | Key Residues Investigated | Computational Goal | Outcome |

|---|

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

No specific Molecular Dynamics (MD) simulation studies focusing on the conformational and interaction analysis of this compound were identified in the publicly available research literature from the conducted searches. MD simulations are widely used to study the dynamic behavior of molecules, but specific applications to this compound were not found.

Research Applications in Chemical Synthesis and Biotechnology

Building Block in Organic Synthesis for Pharmaceuticals and Agrochemicals

4-Aminovaleric acid serves as a crucial chiral building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. The presence of a chiral center at the fourth carbon atom gives rise to two enantiomers, (R)- and (S)-4-aminovaleric acid, each with distinct biological activities and applications.

The enantiomerically pure forms of this compound are particularly valuable as intermediates in the synthesis of novel pharmaceutical agents. For instance, (R)-4-aminopentanoic acid is a key precursor for the synthesis of analogues of Gly-Pro-Glu-OH (GPE), which are under investigation for their potential therapeutic applications in treating central nervous system injuries and neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. sigmaaldrich.comnih.gov Furthermore, it is an important intermediate for the synthesis of psychotropic drugs and muscarinic M4 receptor agonists. nih.govfrontiersin.org

The (S)-enantiomer, (S)-4-aminovaleric acid, is also a focal point of research, serving as a precursor for various therapeutic molecules and pyrrolidinone derivatives. The development of efficient and sustainable methods for the synthesis of these enantiomerically pure compounds is an active area of research, with enzymatic methods being favored for their high enantioselectivity. nih.govfrontiersin.org For example, engineered glutamate (B1630785) dehydrogenase has been successfully used to produce (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived chemical, with high purity. frontiersin.org

| Enantiomer | Pharmaceutical Application | Therapeutic Area |

|---|---|---|

| (R)-4-Aminovaleric acid | Precursor for Gly-Pro-Glu-OH (GPE) analogues | Central Nervous System Injuries, Neurodegenerative Diseases |

| (R)-4-Aminovaleric acid | Intermediate for muscarinic M4 receptor agonists | Neurological Disorders |

| (S)-4-Aminovaleric acid | Precursor for various therapeutic molecules | General Pharmaceuticals |

| (S)-4-Aminovaleric acid | Precursor for pyrrolidinone derivatives | General Pharmaceuticals |

Precursor for Bio-based Plastics (e.g., Nylon production via lactams)

This compound is a promising precursor for the production of bio-based polyamides, commonly known as nylons. The synthesis of nylons from this compound involves the formation of a lactam, specifically δ-valerolactam, through intramolecular cyclization. This lactam can then undergo ring-opening polymerization to form polyamide 5, also known as nylon 5.

The use of bio-based monomers like this compound, which can be derived from renewable resources such as levulinic acid from biomass, offers a sustainable alternative to the traditional petrochemical-based production of nylons. frontiersin.org This approach aligns with the principles of green chemistry by reducing reliance on fossil fuels and potentially lowering the carbon footprint of plastic production.

The structural properties of this compound, with its amino and carboxyl functional groups separated by a four-carbon chain, are ideal for polyamide formation. smolecule.com The resulting polyamides can exhibit distinct mechanical properties compared to conventional nylons. Research has demonstrated that biodegradable polyesters synthesized from γ-amino acids like (R)-4-aminopentanoic acid can achieve a range of molecular weights depending on the polymerization method used. smolecule.com

| Step | Process | Product |

|---|---|---|

| 1 | Intramolecular Cyclization | δ-Valerolactam |

| 2 | Ring-Opening Polymerization | Polyamide 5 (Nylon 5) |

Scaffold for Advanced Functional Materials (e.g., Hydrogels)

The unique chemical structure of this compound makes it a suitable candidate for use as a scaffold in the development of advanced functional materials. While specific examples of hydrogels composed solely of this compound are not extensively documented, the principles of polymer chemistry suggest its potential in this area. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, and their properties are highly dependent on the monomer units and cross-linking agents used.

Amino acid-based hydrogels are of particular interest for biomedical applications due to their high similarity to natural proteins, which can enhance biocompatibility and biodegradability. researchgate.net The bifunctional nature of this compound allows it to be incorporated into polymer chains, and its functional groups can be used for cross-linking to form a hydrogel network. The versatility of (R)-4-aminopentanoic acid in polymer synthesis extends to the creation of functional materials with tailored properties. smolecule.com

The chiral nature of this compound can also introduce specific stereochemical properties into the resulting polymers, which could be advantageous for applications requiring molecular recognition or specific interactions with biological systems. smolecule.com Further research into the polymerization and cross-linking of this compound could lead to the development of novel hydrogels with tunable mechanical, chemical, and biological properties for applications in tissue engineering and drug delivery.

Development of Research Tools in Biomedical Science

In addition to its role as a precursor for potential therapeutics, this compound and its derivatives are valuable as research tools in biomedical science. The ability to synthesize specific enantiomers of this compound allows for the creation of molecular probes to study biological processes with high specificity.

As previously mentioned, the synthesis of GPE analogues from (R)-4-aminopentanoic acid provides researchers with tools to investigate the mechanisms of neuroprotection and potential treatments for neurological disorders. sigmaaldrich.comnih.gov By incorporating these modified amino acids into peptides, scientists can study enzyme-substrate interactions, receptor binding, and other cellular processes. These peptidomimetics, which incorporate γ-amino acid scaffolds, can exhibit increased stability in vivo, making them useful for a variety of experimental applications. frontiersin.org

The development of efficient enzymatic pathways to produce enantiomerically pure this compound from renewable feedstocks like levulinic acid further enhances its utility as a research tool. frontiersin.org This sustainable production allows for greater accessibility of these specialized chemical probes for the broader scientific community, facilitating further discoveries in biomedical research.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-4-Aminovaleric acid |

| (S)-4-Aminovaleric acid |

| (R)-4-Aminopentanoic acid |

| Gly-Pro-Glu-OH (GPE) |

| Levulinic acid |

| δ-Valerolactam |

| Polyamide 5 |

Q & A

Basic Research Questions

Q. What analytical techniques are validated for quantifying 4-Aminovaleric acid in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is commonly used, with derivatization (e.g., dansyl chloride or o-phthalaldehyde) to enhance sensitivity. LC-MS/MS provides higher specificity for low-concentration samples, particularly in plasma or tissue homogenates. Calibration curves should be validated using internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How is this compound synthesized in laboratory settings, and what purity criteria are essential?

- Methodological Answer : A typical synthesis involves Gabriel synthesis using potassium phthalimide and 1,4-dibromobutane, followed by hydrolysis. Purity (>98%) is confirmed via NMR (δH 1.4–1.6 ppm for methylene groups, δH 3.2 ppm for NH2) and elemental analysis. Residual solvents (e.g., THF) must be quantified via GC-FID to meet ICH guidelines .

Q. What are the primary challenges in stabilizing this compound in aqueous solutions?

- Methodological Answer : Degradation occurs via oxidation at neutral pH. Buffers (e.g., 10 mM HCl, pH 2–3) and antioxidants (e.g., 0.1% ascorbic acid) are recommended for storage. Stability studies should monitor degradation products (e.g., valeric acid) using LC-MS over 72 hours at 4°C and 25°C .

Advanced Research Questions

Q. How can conflicting data on this compound’s inhibitory effects on GABA transaminase be resolved?

- Methodological Answer : Contradictions may arise from enzyme source variability (e.g., recombinant vs. tissue-derived) or assay conditions (e.g., pH 8.0 vs. 7.4). Researchers should:

- Standardize enzyme activity assays using recombinant human GABA-T.

- Compare IC50 values under identical buffer conditions (e.g., 50 mM Tris-HCl, 1 mM EDTA).

- Validate via orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What experimental designs optimize the study of this compound’s role in mitochondrial metabolism?

- Methodological Answer : Use isotopically labeled [U-¹³C] this compound to trace carbon flux via LC-HRMS. Pair with Seahorse extracellular flux analysis to measure OCR (oxygen consumption rate) in cultured hepatocytes. Include negative controls (e.g., α-ketoglutarate dehydrogenase inhibitors) to isolate pathway-specific effects .

Q. How do researchers address batch-to-batch variability in this compound used for in vivo studies?

- Methodological Answer : Implement QC protocols:

- Purity : ≥98% by HPLC-ELSD.

- Sterility : Filter sterilization (0.22 µm) with endotoxin testing (<0.1 EU/mg).

- Stability : Pre-study validation in vehicle (e.g., saline) at 37°C for 24 hours.

- Documentation : Lot-specific certificates of analysis (CoA) must include residual solvent data .

Data Interpretation and Validation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. For in vivo data, use mixed-effects models to account for inter-subject variability. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni) .

Q. How can researchers validate the specificity of antibodies targeting this compound-protein conjugates?

- Methodological Answer : Perform competitive ELISA with free this compound (0–100 µM) to confirm signal inhibition. Cross-reactivity testing against structural analogs (e.g., 5-Aminovaleric acid, GABA) is critical. Validate via Western blot using knockout cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.